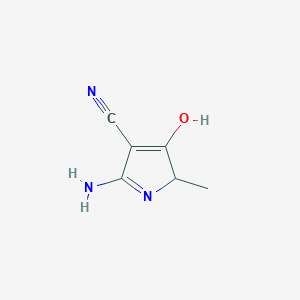

2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Description

2-Amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole-based heterocyclic compound characterized by a fused ring system containing an amino group, a methyl substituent, and a nitrile moiety. This compound is part of a broader class of pyrrole derivatives known for their applications in medicinal chemistry and materials science. Its structure features a five-membered dihydropyrrole ring with a ketone group at position 4 and a methyl group at position 5, contributing to its unique electronic and steric properties.

Properties

Molecular Formula |

C6H7N3O |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

5-amino-3-hydroxy-2-methyl-2H-pyrrole-4-carbonitrile |

InChI |

InChI=1S/C6H7N3O/c1-3-5(10)4(2-7)6(8)9-3/h3,10H,1H3,(H2,8,9) |

InChI Key |

RBPJGFCUBKKJMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=C(C(=N1)N)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity. Another method involves the oxidative cyclization of β-enaminones, which includes a rearrangement step after the ring formation . This oxidative cyclization can also be realized in a one-pot variant, starting from β-ketoamides .

Industrial Production Methods

The use of catalytic processes, such as Ni(II)-catalyzed cyclization or Cu(II)-catalyzed cyclization, can facilitate the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the nitrile group or the carbonyl group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is believed to be due to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in the malaria parasite . Similarly, its HIV-1 protease inhibitory activity is attributed to its binding to the active site of the protease enzyme, preventing the cleavage of viral polyproteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile, highlighting substituent effects on synthesis, physical properties, and spectral characteristics:

Key Findings:

Substituent Effects on Synthesis: Bulky groups (e.g., cyclohexylamino in 6g) correlate with high yields (95%) due to stabilized intermediates . Electron-withdrawing groups (e.g., nitro in Gainsford et al.) require specialized conditions for synthesis . Methoxy substituents (e.g., 5b) reduce yields (58%) compared to alkyl analogs, likely due to steric hindrance .

Physical Properties: Melting points vary significantly: cyclohexylamino-substituted 6g melts at 216–218°C , while methoxyphenyl analog 5b melts lower (164–165°C) . Ethyl and sec-butyl derivatives (e.g., C₉H₁₃N₃O) exhibit lower crystallinity, impacting solubility .

Spectroscopic Characteristics:

- NMR data for (5R)-5-butyl derivatives show distinct shifts (e.g., δ 1.2–1.6 ppm for alkyl protons) compared to methyl analogs .

- IR spectra of nitrile-containing analogs (e.g., 6d–6g) confirm C≡N stretching at ~2200 cm⁻¹ .

Structural and Functional Comparisons: Benzylidene derivatives (e.g., ) form hydrogen-bonded networks in crystal structures, enhancing stability .

Biological Activity

2-Amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile (commonly referred to as AMPO) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of AMPO, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H7N3O

- Molecular Weight : 137.14 g/mol

- CAS Number : 81496253

Synthesis

AMPO can be synthesized through various methods, typically involving cyclization reactions of glycine-derived enamino amides under mild conditions. Common reagents include sodium hydroxide or potassium carbonate, with heating often required to promote cyclization .

Antimicrobial Properties

Research indicates that AMPO exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Activity

AMPO has been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro tests revealed that AMPO significantly reduced the viability of colon cancer cells (HCT116) at concentrations as low as 10 µM . The compound's ability to interact with specific molecular targets such as growth factor receptors (e.g., EGFR) further supports its potential as an anticancer therapeutic .

The biological activity of AMPO is attributed to its ability to bind to various enzymes and receptors, modulating their functions. It has been shown to inhibit key enzymes involved in metabolic pathways associated with disease progression, particularly in cancer and microbial infections .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of AMPO against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that AMPO exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, demonstrating its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation, AMPO was tested against several human cancer cell lines. The compound showed promising results in inhibiting cell growth and inducing apoptosis in breast and colon cancer cells. The study highlighted that AMPO's mechanism involved the activation of caspase pathways, leading to programmed cell death .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of AMPO, a comparison with structurally similar compounds was conducted:

| Compound Name | Activity Type | MIC (µg/mL) | Notes |

|---|---|---|---|

| 2-Amino-5-methyl-4-oxo-4,5-dihydro | Antimicrobial | 8 - 32 | Effective against gram-positive bacteria |

| 4-Amino-3-chloro-1H-pyrrole | Anticancer | 10 - 20 | Inhibits growth in multiple cancer lines |

| 2-Methyl-4-Oxo-4,5-Dihydro | Antioxidant | N/A | Exhibits antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.